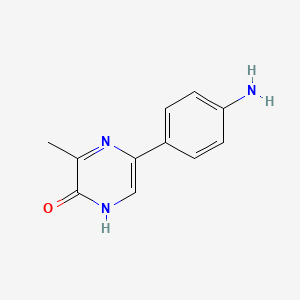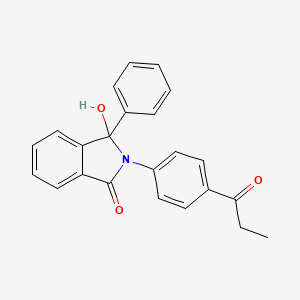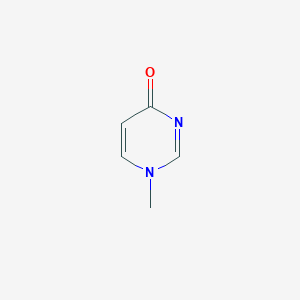
3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- is an organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring with multiple methyl groups attached. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The methyl groups on the pyrazolone ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can have different functional groups attached to the pyrazolone ring, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its lipophilic nature allows it to easily cross cell membranes and reach its targets within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-
- 3H-Pyrazol-3-one, 4-((1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)amino)-2,4-dihydro-
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar pyrazolone derivatives.
Eigenschaften
CAS-Nummer |
3201-25-0 |
|---|---|
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2,4,4,5-tetramethylpyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-5-7(2,3)6(10)9(4)8-5/h1-4H3 |
InChI-Schlüssel |
BXPVASXSXJSJCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)

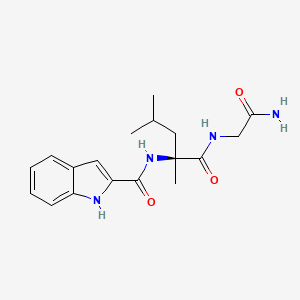
![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)
![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)
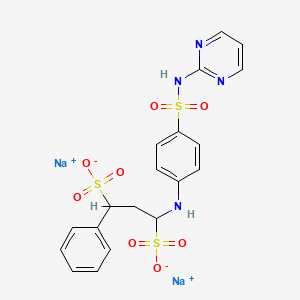
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
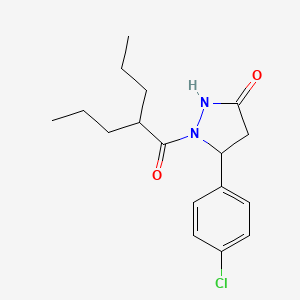
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
